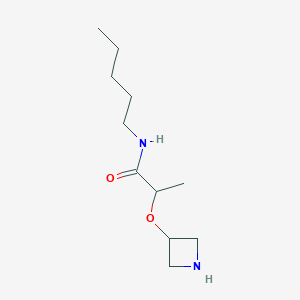
2-(azetidin-3-yloxy)-N-pentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-3-yloxy)-N-pentylpropanamide is a synthetic organic compound that belongs to the class of azetidines
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.
化学反应分析
Types of Reactions
2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.
科学研究应用
2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes involving azetidine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .
相似化合物的比较
Similar Compounds
- 2-(azetidin-3-yloxy)acetic acid
- 2-(azetidin-3-yloxy)aniline
- 2-(azetidin-3-yloxy)benzonitrile
Uniqueness
2-(azetidin-3-yloxy)-N-pentylpropanamide is unique due to its specific combination of the azetidine ring with the propanamide and pentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N-pentylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI 键 |
IJDFIFUZFISRHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC(=O)C(C)OC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


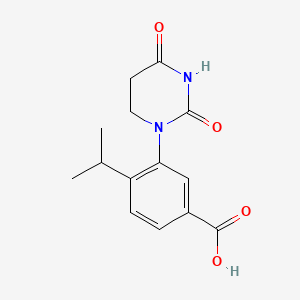
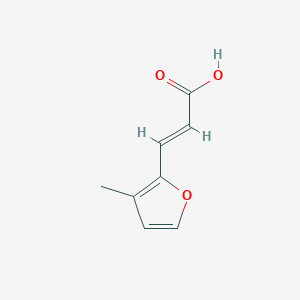
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
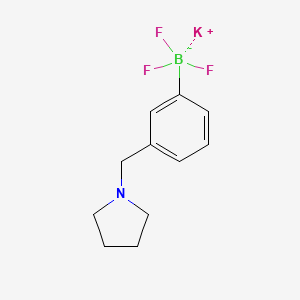
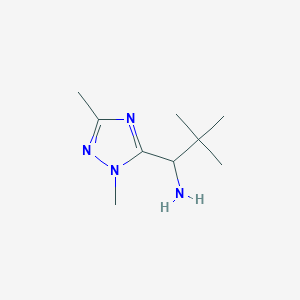
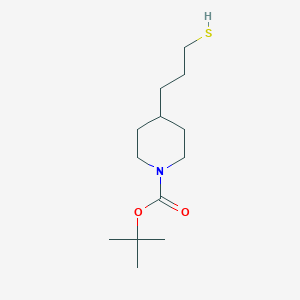

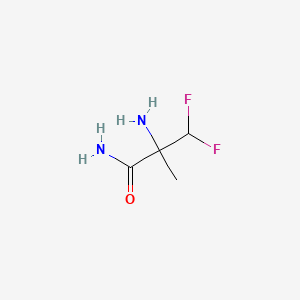
![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
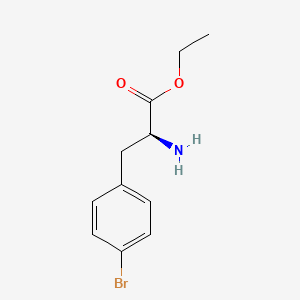
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)

![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
